molecular formula C13H12BrN3O2 B5372715 N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea

N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5372715
M. Wt: 322.16 g/mol
InChI Key: UEBHNNLVHMJTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating various cellular processes including cell growth, proliferation, and differentiation.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes. CK2 is involved in the phosphorylation of many proteins, including transcription factors, signaling molecules, and cell cycle regulators. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the dephosphorylation of its downstream targets.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, reduce cell proliferation, and promote apoptosis. In neuronal cells, this compound has been shown to promote neuronal differentiation and survival. This compound has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound does have some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea and its potential applications in scientific research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the identification of novel downstream targets of CK2 that may be involved in cancer development and progression. Finally, the role of CK2 in other diseases, such as cardiovascular disease and metabolic disorders, may also be explored in future studies.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea involves several steps, including the reaction of 3-methoxyaniline with 5-bromo-2-chloropyridine to form 3-(5-bromo-2-pyridyl)aniline, which is then reacted with N,N-dimethylformamide dimethyl acetal and urea to form this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the key areas of research is the role of CK2 in cancer development and progression. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce cancer cell growth and induce apoptosis. This compound has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the regulation of neuronal survival and differentiation.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBHNNLVHMJTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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